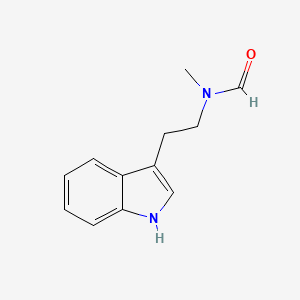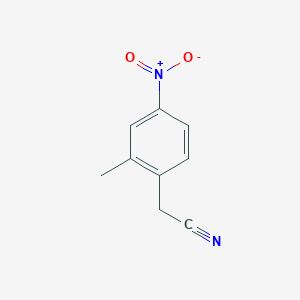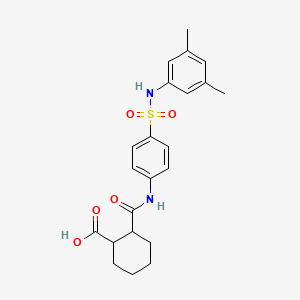![molecular formula C11H12N2O2S2 B3144052 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine CAS No. 54286-50-9](/img/structure/B3144052.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine
概要
説明
準備方法
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with pyrrolidine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols, forming thioureas or carbamates.
科学的研究の応用
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is widely used in scientific research due to its versatility and unique properties . Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
作用機序
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as proteins and enzymes . The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
類似化合物との比較
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
4-Isothiocyanatobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
N-(4-Isothiocyanatophenyl)pyrrolidine: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring, leading to differences in its chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various scientific applications .
特性
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSWHZMJJHNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)







